![molecular formula C9H16O2 B1332352 Ethyl 6-heptenoate CAS No. 25118-23-4](/img/structure/B1332352.png)
Ethyl 6-heptenoate
Overview
Description
Mechanism of Action
C9H16O2C_9H_{16}O_2C9H16O2
. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Mode of Action
It has been used in a stereoselective synthesis of (+)-physoperuvine using a tandem aza-claisen rearrangement and ring closing metathesis reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-heptenoate can be synthesized through the esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then neutralized, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-heptenoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, thioesters, ethers.
Scientific Research Applications
Flavoring Agents
Ethyl 6-heptenoate is primarily used in the food and beverage industries due to its fruity aroma. It is a key component in flavor formulations for:
- Alcoholic Beverages : Contributes to the flavor profile of wines and spirits.
- Food Products : Enhances the taste of various food items, particularly fruit-flavored products.
Fragrance Industry
The compound is also utilized in perfumery due to its pleasant scent, which resembles that of grapes. Its applications include:
- Cosmetics : Used in personal care products for scent enhancement.
- Aromatherapy : Incorporated into essential oil blends for its aromatic properties.
Safety and Toxicological Studies
This compound has undergone various safety assessments to evaluate its genotoxicity, reproductive toxicity, and environmental impact. Key findings include:
- Non-genotoxicity : Studies indicate that this compound is not expected to be genotoxic .
- Skin Sensitization : It has a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm², indicating low potential for skin sensitization .
- Environmental Safety : Classified as non-Persistent, Bioaccumulative, and Toxic (PBT), it meets safety standards set by regulatory bodies .
Fermentation Studies
In fermentation processes of various fruit juices and wines, this compound has been identified as a significant product. Its concentration tends to decrease over time due to hydrolysis, affecting the flavor profile of aged beverages.
Volatile Fingerprinting
A study on plum brandies included this compound as part of the volatile fingerprinting analysis that characterized different fruit varieties used in distillation. The presence of this ester correlated with specific sensory attributes associated with quality.
Aroma Release Properties
Research examining oil-in-water emulsions highlighted how this compound's release dynamics are influenced by droplet crystallization and melting processes. This impacts aroma release in food products, demonstrating its significance in food technology.
Comparison with Similar Compounds
Methyl 6-heptenoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl heptanoate: Similar structure but without the double bond in the carbon chain.
6-heptenoic acid: The corresponding carboxylic acid without the ester group
Uniqueness: this compound is unique due to its specific ester group and double bond, which confer distinct chemical reactivity and sensory properties. Its combination of a fruity odor and reactivity makes it valuable in both industrial and research applications .
Biological Activity
Ethyl 6-heptenoate, an organic compound classified as an ester, is characterized by its fruity aroma and a double bond in its heptenoate chain. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in organic synthesis, food science, and medicinal chemistry.
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.22 g/mol
- Appearance : Colorless to pale yellow liquid
- Odor : Fruity aroma
This compound exhibits a range of biological activities primarily through its interactions with biological membranes and enzymes. Its unsaturated structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological effects.
Types of Reactions:
- Oxidation : Can form epoxides or diols using oxidizing agents.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : The ethoxy group can be replaced by other nucleophiles.
Flavoring Agent and Sensory Analysis
This compound is commonly used as a flavoring agent in food products. Research has shown that it can influence sensory perception, particularly through trigeminal chemoreception. A study investigated the nasal pungency and eye irritation caused by this compound, revealing that it exhibits significant irritant properties at certain concentrations.
- Nasal Pungency : The compound was tested on anosmic subjects to eliminate olfactory biases, demonstrating detectable irritation at low concentrations.
- Eye Irritation : Similar experiments indicated that this compound could cause eye irritation, further emphasizing its biological activity as a sensory irritant .
Applications in Research
This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of complex molecules and natural products, including pharmaceuticals. Its ability to undergo olefin metathesis reactions makes it a valuable substrate for investigating catalytic activity .
Case Studies
- Self-Metathesis Reactions : A study focused on the self-metathesis of this compound with 1-octene showed promising results for producing cross-coupled products while minimizing byproducts. This highlights its utility in synthetic chemistry .
- Flavor Profile Interactions : In sensory studies involving mixtures of ethyl propanoate and ethyl heptanoate, researchers found that these compounds exhibited additive effects on trigeminal detection thresholds, suggesting potential implications for flavor formulation .
Safety and Toxicological Data
While this compound is generally recognized as safe when used appropriately in food and fragrance applications, studies have indicated potential irritant effects on mucous membranes at higher concentrations. Regulatory assessments have recommended monitoring exposure levels to mitigate any adverse effects .
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Biological Activity | Applications |
---|---|---|---|
This compound | C₉H₁₆O₂ | Flavoring agent; sensory irritant | Organic synthesis; fragrances |
Ethyl Propanoate | C₅H₁₀O₂ | Flavoring agent; less irritant | Food industry |
Ethyl Octanoate | C₈H₁₆O₂ | Flavoring agent; moderate irritant | Food industry |
Properties
IUPAC Name |
ethyl hept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJATNSAFIFEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339964 | |
Record name | Ethyl 6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25118-23-4 | |
Record name | Ethyl 6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-heptenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 6-heptenoate in olefin metathesis reactions?
A1: this compound serves as a model substrate for investigating the catalytic activity and selectivity of well-defined tungsten and molybdenum pre-catalysts in cross-metathesis reactions [, ]. Specifically, its reaction with 1-octene allows researchers to assess the catalyst's performance in forming cross-coupled products while minimizing self-metathesis byproducts.
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